molecular formula C12H27NO2 B14188239 1,1'-Azanediyldi(hexan-2-ol) CAS No. 930265-20-6

1,1'-Azanediyldi(hexan-2-ol)

Cat. No.: B14188239
CAS No.: 930265-20-6
M. Wt: 217.35 g/mol
InChI Key: BXJCQXOJURTYSG-UHFFFAOYSA-N
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Description

1,1'-Azanediyldi(hexan-2-ol) is a secondary amine derivative with two hexan-2-ol substituents bonded to a central nitrogen atom. Its molecular formula is C₁₂H₂₇NO₂, and its structure comprises a nitrogen atom linked to two 2-hydroxyhexyl groups. This compound belongs to the class of dialkanolamines, which are characterized by the presence of both amine and hydroxyl functional groups. These dual functionalities enable hydrogen bonding, influencing its solubility in polar solvents and thermal stability.

Properties

CAS No.

930265-20-6

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

1-(2-hydroxyhexylamino)hexan-2-ol

InChI

InChI=1S/C12H27NO2/c1-3-5-7-11(14)9-13-10-12(15)8-6-4-2/h11-15H,3-10H2,1-2H3

InChI Key

BXJCQXOJURTYSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CNCC(CCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Azanediyldi(hexan-2-ol) can be synthesized through the reaction of hexan-2-ol with ammonia. The reaction typically involves heating hexan-2-ol in the presence of ammonia under controlled conditions to form the desired product.

Industrial Production Methods: In industrial settings, the production of 1,1’-Azanediyldi(hexan-2-ol) may involve more complex processes, including the use of catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Azanediyldi(hexan-2-ol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced products.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry: 1,1’-Azanediyldi(hexan-2-ol) is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique structure allows it to interact with various biological targets.

Industry: 1,1’-Azanediyldi(hexan-2-ol) is used in the production of polymers, resins, and other industrial chemicals. It serves as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Azanediyldi(hexan-2-ol) involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethanolamine (DEA)

  • Molecular Formula: C₄H₁₁NO₂
  • Structure: Central nitrogen bonded to two ethanol groups.
  • Key Differences: Shorter carbon chains (C₂ vs. C₆) reduce van der Waals interactions, resulting in a lower boiling point (~268°C for DEA vs. estimated >300°C for 1,1'-Azanediyldi(hexan-2-ol)) . Higher water solubility due to smaller hydrophobic regions.

Diisopropanolamine (DIPA)

  • Molecular Formula: C₆H₁₅NO₂
  • Structure: Nitrogen bonded to two isopropanol groups.
  • Key Differences: Branched isopropanol groups in DIPA reduce molecular packing efficiency compared to the linear hexan-2-ol chains in the target compound. This leads to weaker van der Waals forces and a lower boiling point (~248°C for DIPA) . DIPA is used in cement additives, whereas the longer alkyl chains of 1,1'-Azanediyldi(hexan-2-ol) may enhance surfactant properties for specialized industrial applications.

Hexan-2-ol (Parent Alcohol)

  • Molecular Formula : C₆H₁₄O
  • Structure : A secondary alcohol with a hydroxyl group at the second carbon.
  • Key Differences: Hexan-2-ol lacks the amine group, eliminating hydrogen bonding via N-H interactions. This reduces its boiling point (~138–140°C) compared to the target compound .

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
1,1'-Azanediyldi(hexan-2-ol) C₁₂H₂₇NO₂ 229.35 >300 (estimated) Amine, Secondary alcohol
Diethanolamine (DEA) C₄H₁₁NO₂ 105.14 268 Amine, Primary alcohol
Diisopropanolamine (DIPA) C₆H₁₅NO₂ 133.19 248 Amine, Secondary alcohol
Hexan-2-ol C₆H₁₄O 102.17 138–140 Secondary alcohol

Research Findings and Trends

  • Boiling Points : The target compound’s higher molecular weight and capacity for hydrogen bonding (via -OH and -NH groups) suggest a significantly elevated boiling point compared to DEA, DIPA, and hexan-2-ol. Branched analogs (e.g., DIPA) exhibit lower boiling points due to reduced molecular packing .
  • Further toxicological studies are required .
  • Industrial Potential: The compound’s long alkyl chains could improve surfactant efficiency in comparison to DEA and DIPA, though solubility trade-offs may arise .

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